molecular formula C4H9O7P B1195075 D-Erythrose 4-phosphate CAS No. 585-18-2

D-Erythrose 4-phosphate

Cat. No.: B1195075
CAS No.: 585-18-2
M. Wt: 200.08 g/mol
InChI Key: NGHMDNPXVRFFGS-IUYQGCFVSA-N
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Biochemical Analysis

Biochemical Properties

D-Erythrose 4-phosphate is involved in various biochemical reactions. It acts as a substrate for several enzymes, including transaldolase and fructose-bisphosphate aldolase. Transaldolase catalyzes the formation of this compound and fructose 6-phosphate from sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate . In the Calvin cycle, fructose-bisphosphate aldolase catalyzes the formation of sedoheptulose 1,7-bisphosphate from this compound and dihydroxyacetone phosphate . Additionally, this compound is a precursor in the shikimate pathway, where it reacts with phosphoenolpyruvate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, catalyzed by DAHP synthase .

Cellular Effects

This compound influences various cellular processes. It is involved in the biosynthesis of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan, which are essential for protein synthesis and other cellular functions . This compound also plays a role in the metabolism of vitamin B6, contributing to the synthesis of pyridoxal phosphate, an important coenzyme in many enzymatic reactions . Furthermore, this compound affects cell signaling pathways and gene expression by serving as a precursor for several biomolecules involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzymatic reactions. It binds to enzymes such as transaldolase and fructose-bisphosphate aldolase, facilitating the transfer of carbon units between sugar phosphates . In the shikimate pathway, this compound reacts with phosphoenolpyruvate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, a key intermediate in the biosynthesis of aromatic amino acids . Additionally, this compound is involved in the production of erythronate-4-phosphate through the action of erythrose-4-phosphate dehydrogenase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions but may degrade under extreme pH or temperature . Long-term studies have shown that this compound can influence cellular function by altering metabolic flux and gene expression . In vitro and in vivo studies have demonstrated that this compound can affect the stability and activity of enzymes involved in its metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it supports normal cellular functions by participating in essential metabolic pathways . At high doses, this compound may exhibit toxic effects, including disruptions in metabolic processes and enzyme activities . Studies have shown that excessive amounts of this compound can lead to adverse effects on cellular metabolism and overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway and the Calvin cycle . In the pentose phosphate pathway, it is formed from sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate through the action of transaldolase . In the Calvin cycle, this compound is produced from fructose 6-phosphate and glyceraldehyde 3-phosphate by the enzyme fructose-bisphosphate aldolase . Additionally, this compound is a precursor in the shikimate pathway, contributing to the biosynthesis of aromatic amino acids .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions ensure that this compound reaches its target sites within the cell, where it participates in metabolic reactions . The localization and accumulation of this compound are regulated by its interactions with other biomolecules and cellular structures .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it performs its biochemical functions. In plants, it is primarily found in plastids, where it participates in the Calvin cycle and the shikimate pathway . In other organisms, this compound may be localized in different cellular compartments depending on the specific metabolic pathways it is involved in . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles .

Chemical Reactions Analysis

Types of Reactions: D-erythrose 4-phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: D-erythrose 4-phosphate is unique due to its specific role in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. This pathway is absent in animals, making this compound a potential target for developing antimicrobial agents and herbicides .

Biological Activity

D-Erythrose 4-phosphate (E4P) is a crucial intermediate in various metabolic pathways, particularly in the pentose phosphate pathway and the shikimate pathway. This compound plays a significant role in the biosynthesis of aromatic amino acids and other essential metabolites. This article delves into its biological activity, mechanisms of action, and implications in metabolic processes.

Overview of this compound

This compound is a four-carbon sugar phosphate that is involved in several biochemical pathways. It is synthesized from sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate through the action of the enzyme transaldolase, which is part of the non-oxidative phase of the pentose phosphate pathway . E4P is also formed during the Calvin cycle, where it participates in synthesizing sedoheptulose 1,7-bisphosphate via fructose-bisphosphate aldolase .

Metabolic Pathways Involving this compound

  • Pentose Phosphate Pathway :
    • E4P contributes to nucleotide synthesis and cellular redox balance by generating NADPH.
    • It can be converted into glyceraldehyde 3-phosphate (G3P) and fructose 6-phosphate, which are vital for glycolysis and other metabolic processes .
  • Shikimate Pathway :
    • E4P acts as a precursor for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.
    • The initial step involves the condensation of E4P with phosphoenolpyruvate (PEP) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), catalyzed by DAHP synthase .

Biological Activity and Function

This compound exhibits several biological activities:

  • Amino Acid Biosynthesis : E4P is integral to synthesizing essential amino acids through its role in the shikimate pathway. This pathway is crucial for organisms that cannot obtain these amino acids from their diet .
  • Metabolic Regulation : As a metabolite, E4P influences various metabolic pathways, including those involved in energy production and biosynthesis of nucleotides .
  • Pathogen Interaction : Research indicates that certain pathogens, such as Brucella, utilize E4P metabolism for growth and virulence. The ability to metabolize erythritol (a precursor) into E4P allows these bacteria to thrive in specific environments, such as animal genital tissues where erythritol concentration is high .

Case Study 1: Erythritol Metabolism in Brucella

A study demonstrated that Brucella spp. can convert erythritol into this compound through a series of enzymatic reactions involving three isomerases. This metabolic pathway was shown to be critical for the pathogen's survival and reproduction within host tissues . The findings highlight how E4P metabolism can influence pathogenicity.

Case Study 2: Role in Human Metabolism

This compound has been identified as a human metabolite with implications in various metabolic disorders. Its levels can be indicative of metabolic health, influencing pathways related to insulin sensitivity and energy metabolism .

Data Table: Key Enzymes Involved in this compound Metabolism

Enzyme Function Pathway
TransaldolaseConverts sedoheptulose 7-P and G3P to E4PPentose Phosphate Pathway
DAHP SynthaseCatalyzes formation of DAHP from E4P and PEPShikimate Pathway
EryC (Tetrulose-4-P Racemase)Converts l-3-tetrulose-4-P to D-erythrose 4-PErythritol Metabolism
RpiB (D-Erythrose-4-P Isomerase)Isomerizes D-erythrose 4-P for further metabolismPentose Phosphate Pathway

Properties

IUPAC Name

[(2R,3R)-2,3-dihydroxy-4-oxobutyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHMDNPXVRFFGS-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C=O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Erythrose 4-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

585-18-2
Record name Erythrose, 4-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Erythrose 4-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-erythrose 4-phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03937
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ERYTHROSE 4-PHOSPHATE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2156QF7O8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Erythrose 4-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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